Product packaging for 5-Methyl-1,8-naphthyridin-4-ol(Cat. No.:)

5-Methyl-1,8-naphthyridin-4-ol

Cat. No.: B13290725
M. Wt: 160.17 g/mol
InChI Key: YOUIDPAEUCZZAE-UHFFFAOYSA-N
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Description

5-Methyl-1,8-naphthyridin-4-ol (CAS 1219815-52-7) is a chemical compound belonging to the 1,8-naphthyridine class of heterocycles, which are recognized as diazanaphthalenes due to their fused system of two pyridine rings . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly for the development of novel antimicrobial agents . The 1,8-naphthyridine scaffold is of significant scientific interest; its most famous derivative, nalidixic acid, was the first of its class introduced as an antibacterial agent that functions by inhibiting bacterial DNA gyrase . Subsequent structural modifications on this core structure have led to several advanced drug candidates, including gemifloxacin and trovafloxacin, which are known to target the enzymes DNA gyrase and topoisomerase IV . A practical synthetic route to this class of molecules involves a Michael addition of 2-aminopyridines with methyl propiolate, followed by cyclization at elevated temperatures . Researchers value this compound as a precursor for exploring new biologically active molecules with potential applications against multi-drug resistant bacteria . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B13290725 5-Methyl-1,8-naphthyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-methyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H8N2O/c1-6-2-4-10-9-8(6)7(12)3-5-11-9/h2-5H,1H3,(H,10,11,12)

InChI Key

YOUIDPAEUCZZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CNC2=NC=C1

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1,8 Naphthyridin 4 Ol and Its Derivatives

Direct Synthetic Pathways to 5-Methyl-1,8-naphthyridin-4-ol

A direct synthesis of this compound has been reported through the Michael addition of 2-aminopyridines with methyl propiolate. researchgate.net This reaction forms an addition compound which, upon cyclization at a higher temperature in a solvent like Dowtherm-A, yields the desired 4-hydroxy-1,8-naphthyridine derivative. researchgate.net The yield of the final product is dependent on the nature of the substituents on the starting 2-aminopyridine (B139424). researchgate.net

Table 1: Synthesis of this compound researchgate.net

StepReactantsConditionsProduct
12-Aminopyridine, Methyl propiolateMichael Addition3-(Pyridin-2-ylamino)-acrylic acid methyl ester
23-(Pyridin-2-ylamino)-acrylic acid methyl esterDowtherm-A, High TemperatureThis compound

General Synthetic Strategies for 1,8-Naphthyridine-4-ol Core Structures

The construction of the 1,8-naphthyridine-4-ol core can be achieved through several cyclization strategies. These methods are crucial for accessing a wide variety of substituted naphthyridine derivatives.

Cyclization Reactions for Naphthyridine Ring Formation

The formation of the naphthyridine ring system is commonly accomplished through cyclization reactions starting from appropriately substituted aminopyridines. innovareacademics.in One established method involves the condensation of a 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg This reaction proceeds through an intermediate, diethyl-N-(2-pyridyl) aminomethylenemalonate, which undergoes thermal cyclization in a high-boiling solvent such as diphenyl ether to afford an ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.eg The low electron density of the pyridine (B92270) ring compared to the benzene (B151609) ring in aniline (B41778) can make these cyclization processes challenging. ekb.eg

Another approach involves the Chichibabin cyclization of 3,3'-pyridine-2,5-diyldipropan-1-amines to form 5,6,7,8-tetrahydro-1,8-naphthyridine fragments. acs.orgresearchgate.net

Friedlander Condensation Approaches in Naphthyridine Synthesis

The Friedländer synthesis is a highly effective and widely used method for the preparation of 1,8-naphthyridines. ekb.eg This reaction involves the acid or base-catalyzed condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, followed by cyclodehydration. ekb.egsphinxsai.comconnectjournals.com While classic Friedländer reactions often require harsh conditions, modern variations have been developed to improve efficiency and environmental friendliness. ekb.egnih.gov

Recent advancements include the use of:

Microwave irradiation: This technique significantly reduces reaction times from hours to minutes and often improves yields. tsijournals.com

Ionic liquids: Basic ionic liquids can act as both green solvents and catalysts, facilitating the reaction with a simple workup. acs.orgacs.org

Solid-state grinding: Using catalysts like ammonium (B1175870) sulphamate or CeCl₃·7H₂O under solvent-free grinding conditions offers an environmentally benign, rapid, and high-yielding approach. sphinxsai.comconnectjournals.com

Water as a solvent: The use of a choline (B1196258) hydroxide (B78521) catalyst in water provides a green and efficient method for the gram-scale synthesis of 1,8-naphthyridines. nih.govacs.org

A challenge with the Friedländer reaction arises when using unsymmetrical ketones, as it can lead to a lack of regioselectivity, producing a mixture of products. ekb.eg However, some catalytic systems, like those using certain ionic liquids, have shown the ability to generate exclusive products in excellent yields. acs.org

Table 2: Catalysts and Conditions for Friedländer Synthesis of 1,8-Naphthyridines

CatalystConditionsAdvantagesReference
PiperidineMethanol (B129727), Microwave irradiationRapid, Improved yields
Ammonium sulphamate (NH₂SO₃NH₄)Solid-state, Room TemperatureEnvironmentally benign, High yields sphinxsai.com
CeCl₃·7H₂OSolvent-free grinding, Room TemperatureEfficient, Simple work-up, Reusable catalyst connectjournals.com
1,4-Diazabicyclo[2.2.2]octane (DABCO)Solvent-free, Microwave irradiationGood yields, Reduced reaction time tsijournals.com
Basic Ionic Liquids (e.g., [Bmmim][Im])80 °CGreen solvent and catalyst, High yields acs.org
Choline hydroxide (ChOH)Water, 50 °CMetal-free, Nontoxic, Water-soluble catalyst nih.govacs.org

Cycloaddition Reactions Leading to Naphthyridine Scaffolds

Cycloaddition reactions offer another powerful tool for constructing complex heterocyclic systems, including those containing the 1,8-naphthyridine (B1210474) core. A one-pot, metal-free, light-driven [4+2]-cycloaddition reaction has been developed to access chromeno[4,3-b] nih.govtsijournals.comnaphthyridine scaffolds in a diastereoselective manner. nih.govacs.orgresearchgate.net This process, promoted by rose bengal and blue light, provides tetracyclic products in good yields and avoids the need for expensive photosensitizers. nih.govacs.org

Additionally, dehydrogenative [2+2+2] cycloaddition reactions catalyzed by rhodium complexes have been explored for the synthesis of tricyclic scaffolds that can be converted to naphthyridine compounds. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has also been studied with dicopper complexes supported by 1,8-naphthyridine ligands for the synthesis of 1,4-triazole derivatives. acs.org

Advanced Functionalization and Derivatization Techniques

Further modification of the 1,8-naphthyridin-4-ol (B1297894) system can be achieved through various functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Substitution Reactions on Naphthyridin-4-ol Systems

Electrophilic substitution is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. science-revision.co.ukksu.edu.sageeksforgeeks.org This process allows for the introduction of various functional groups onto the naphthyridine core. The reaction generally proceeds in two steps: the attack of the π-electrons of the aromatic ring on the electrophile to form a positively charged intermediate (a carbocation), followed by the loss of a proton to restore aromaticity. science-revision.co.ukksu.edu.sa

Electron-donating groups on the aromatic ring can accelerate the rate of electrophilic aromatic substitution, a phenomenon known as ring activation. libretexts.org The nature of the substituents already present on the naphthyridine ring will direct the position of the incoming electrophile. ksu.edu.sa Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. science-revision.co.ukgeeksforgeeks.org For instance, the hydroxyl group at the 4-position of the naphthyridin-4-ol system is an activating group and would influence the regioselectivity of subsequent electrophilic substitution reactions.

Nucleophilic Substitution Reactions and Amination Strategies

Nucleophilic substitution reactions are a cornerstone for the functionalization of the 1,8-naphthyridine scaffold. These reactions typically involve the displacement of a leaving group, such as a halogen or a sulfonate, by a nucleophile. This approach is widely used to introduce amino groups and other functionalities onto the naphthyridine ring.

A common strategy involves the amination of chloro-substituted naphthyridines. For instance, 4-chloro-1,5-naphthyridine (B1297630) can react with amines, such as 3-(2-nitro-1-imidazolyl)-propylamine, to yield the corresponding 4-amino-1,5-naphthyridine derivative. mdpi.com This methodology is adaptable for creating a variety of aminated products. mdpi.com Beyond halogens, other leaving groups like triflate and tosyl groups are also effective for nucleophilic amination, reacting with amines to produce functionalized naphthyridines. mdpi.com

The introduction of other nucleophiles is also well-established. For example, the pyrrolidine (B122466) ring can be introduced onto a naphthyridine core through nucleophilic substitution reactions. evitachem.com Furthermore, O-alkylation can occur, forming ether derivatives like 2-methoxy-7-amino-4-methyl-1,8-naphthyridine through the reaction with alkyl halides in basic or acidic media. The Chichibabin reaction represents another distinct strategy for forming tetrahydro-1,8-naphthyridines through the N-arylative cyclization of γ-pyridyl amines. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Naphthyridine Cores

Precursor Reagent Product Type Reference
4-Chloro-1,5-naphthyridine 3-(2-nitro-1-imidazolyl)-propylamine 4-Amino-1,5-naphthyridine derivative mdpi.com
Triflate/Tosyl-substituted 1,5-naphthyridine (B1222797) Nucleophilic amines Functionalized 1,5-naphthyridine mdpi.com
Naphthyridine core Pyrrolidine Pyrrolidine-substituted naphthyridine evitachem.com
7-Amino-4-methyl-1,8-naphthyridin-2-ol Methyl iodide 2-Methoxy-7-amino-4-methyl-1,8-naphthyridine

Cross-Coupling Methodologies for Naphthyridine Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective modification of naphthyridine systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds. evitachem.comacs.org These reactions are fundamental in synthetic organic chemistry for constructing complex molecules from simpler precursors. acs.org Several types of cross-coupling reactions have been successfully applied to naphthyridine synthesis and functionalization.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, has been used to prepare arylated quinolines and naphthyridines with excellent site-selectivity. researchgate.net For example, methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate can undergo Suzuki-Miyaura reactions with arylboronic acids to yield diarylated or site-selective mono-arylated products. researchgate.net

The Sonogashira reaction , coupling terminal alkynes with aryl or vinyl halides, is another key method. Efficient double Sonogashira reactions of 2,5-dibromopyridine (B19318) with acetylenic alcohols and protected propargylamines are crucial steps in the synthesis of certain tetrahydro-1,8-naphthyridine intermediates. researchgate.netacs.org

Other notable cross-coupling reactions include the Heck reaction (coupling of an unsaturated halide with an alkene) and the Stille reaction (coupling of an organotin compound with an organohalide), which have been used to construct the 1,5-naphthyridine ring system. mdpi.com The Buchwald-Hartwig amination provides a palladium-catalyzed route to form C-N bonds, allowing the incorporation of an amine into the heterocyclic ring of precursors like 2-chloro-1,5-naphthyridine (B1368886) derivatives in the presence of a suitable phosphorated ligand. mdpi.com

Table 2: Cross-Coupling Reactions for Naphthyridine Modification

Reaction Type Substrates Example Product Type Reference
Suzuki-Miyaura Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate + Arylboronic acid Arylated 1,6-naphthyridine (B1220473) researchgate.net
Sonogashira 2,5-Dibromopyridine + Acetylenic alcohols/amines Pyridine-diyldipropan-1-amines researchgate.netacs.org
Heck 2-Bromo-6-fluoropyridin-3-amine + Methyl acrylate 1,5-Naphthyridinone derivative mdpi.com
Stille - 1,5-Naphthyridine ring mdpi.com

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method for the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives. rasayanjournal.co.inresearchgate.net This technique often leads to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. rsc.orgmdpi.com

A notable application is the synthesis of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones. rasayanjournal.co.inresearchgate.net This process starts with 2-Methyl-7-amino-1,8-naphthyridin-4-ol, which reacts with aldehydes to form Schiff base intermediates. rasayanjournal.co.in These intermediates are then cyclized with chloroacetyl chloride under microwave irradiation to yield the final azetidinone derivatives. rasayanjournal.co.inresearchgate.net

The advantages of microwave irradiation are evident when comparing it to traditional heating methods. For instance, the synthesis of certain 1,2,4-triazole (B32235) derivatives saw a reduction in reaction time from 27 hours with conventional heating to just 30 minutes under microwave irradiation, with an impressive 96% yield. rsc.org Similarly, other reactions that took hours conventionally were completed in minutes or even seconds with microwave assistance, often with higher yields. researchgate.netrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction/Product Conventional Method Time Microwave Method Time Yield Improvement Reference
1,2,4-Triazole derivatives 27 hours 30 minutes - rsc.org
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione 290 minutes 10-25 minutes 78% to 97% rsc.org
N-substituted propenamide derivative Several hours 33-90 seconds - (82% yield with MW) rsc.org

Perfluoroalkylation of Naphthyridine Systems

The introduction of perfluoroalkyl groups, such as the trifluoromethyl (CF3) group, into heterocyclic molecules is of great interest as it can significantly alter their chemical and biological properties. mdpi.com Several methods have been developed for the perfluoroalkylation of naphthyridines and related heterocyclic systems.

A direct C-H perfluoroalkylation of 1,5-naphthyridines has been developed, enabling the regioselective introduction of trifluoromethyl, pentafluoroethyl, and heptafluoropropyl groups. mdpi.com This method utilizes a perfluoroalkyltrimethylsilane in the presence of trifluoroacetic acid, KHF2, and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). mdpi.com The key to this reaction is the dual activation of both the C-H bond and the perfluoroalkyl source. mdpi.com

While direct perfluoroalkylation of this compound is not explicitly detailed, strategies applied to similar structures like quinolines are highly relevant. A general strategy for the selective perfluoroalkylation of quinoline (B57606) derivatives at the C-5 and C-8 positions has been described as a mild, radical transformation that does not require transition metal catalysts and can be activated by visible light. researchgate.net Other approaches involve the radical addition of perfluoroalkyl iodides to arylacetylenes as a key step in synthesizing perfluoroalkylated amines. researchgate.net

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
3-(Pyridin-2-ylamino)-acrylic acid methyl ester
4-Chloro-1,5-naphthyridine
3-(2-nitro-1-imidazolyl)-propylamine
4-Amino-1,5-naphthyridine
2-Methoxy-7-amino-4-methyl-1,8-naphthyridine
Tetrahydro-1,8-naphthyridine
2,5-Dibromopyridine
Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate
2-Bromo-6-fluoropyridin-3-amine
Methyl acrylate
1,5-Naphthyridinone
2-Chloro-1,5-naphthyridine
2-Amino-1,5-naphthyridine
2-Methyl-7-amino-1,8-naphthyridin-4-ol
4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-one
Chloroacetyl chloride
Perfluoroalkyltrimethylsilane
Trifluoroacetic acid

Reactivity and Reaction Mechanisms of 5 Methyl 1,8 Naphthyridin 4 Ol

Electrophilic Reactivity Profiles of the 5-Methyl-1,8-naphthyridin-4-ol Ring System

The this compound system can react with electrophiles at several sites, primarily at the N1-nitrogen, the O4-oxygen of the hydroxyl group, or at specific carbon atoms of the aromatic rings. The compound is considered an ambident nucleophile, capable of reacting with electrophiles through either the nitrogen or oxygen atom. organic-chemistry.org

Regioselective alkylation is a common synthetic transformation for such heterocyclic systems. organic-chemistry.orgresearchgate.net The choice between N-alkylation and O-alkylation is influenced by several factors, including the nature of the electrophile, the base used for deprotonation, and the solvent. organic-chemistry.org For instance, in a related 7-amino-4-methyl-1,8-naphthyridin-2-ol, O-alkylation with methyl iodide was achieved under basic conditions (NaOH in ethanol) to yield the 2-methoxy derivative.

Electrophilic substitution on the carbon framework of the naphthyridine ring is also possible. The pyridine (B92270) rings are generally electron-deficient, which typically directs electrophilic attack to the meta position relative to the ring nitrogens. thieme-connect.de In a study on 7-amino-4-methyl-1,8-naphthyridin-2-ol, electrophilic nitration using a mixture of nitric and sulfuric acids at 0°C resulted in substitution at the 5-position, yielding 5-nitro-7-amino-4-methyl-1,8-naphthyridin-2-ol. This demonstrates that even with the presence of activating amino and hydroxyl groups, electrophilic attack occurs on the available carbon positions of the ring system. Another synthetic approach involves an electrophilic cyclization of an intermediate formed from 2-aminonicotinaldehydes and Grignard reagents to produce 1,8-naphthyridine (B1210474) derivatives. ekb.eg

Interactive Data Table: Electrophilic Reactions on 1,8-Naphthyridine Scaffolds
DerivativeReagent(s)Position of AttackProductYield (%)Ref
7-Amino-4-methyl-1,8-naphthyridin-2-olMethyl Iodide / NaOHO-alkylation (at C2-OH)2-Methoxy-7-amino-4-methyl-1,8-naphthyridine75
7-Amino-4-methyl-1,8-naphthyridin-2-olHNO₃/H₂SO₄C-substitution (at C5)5-Nitro-7-amino-4-methyl-1,8-naphthyridin-2-ol68

Nucleophilic Reactivity and Substitution Patterns on Naphthyridin-4-ol Derivatives

Nucleophilic substitution is a cornerstone of 1,8-naphthyridin-4-ol (B1297894) chemistry, providing a versatile route for introducing a wide array of functional groups. The hydroxyl group at the C4 position is not a good leaving group itself. Therefore, a common and crucial strategy involves its conversion into a more reactive group, such as a halogen. sphinxsai.com Chlorination of the corresponding naphthyridin-4-one tautomer is typically achieved using reagents like phosphorus oxychloride (POCl₃), yielding a 4-chloro-1,8-naphthyridine (B1589900) derivative. This chloro-substituent is an excellent leaving group, making the C4 position highly susceptible to nucleophilic attack. smolecule.com

This strategy allows for the introduction of various nucleophiles. For example, the chlorine atom can be displaced by:

Amines: Reaction with various primary or secondary amines leads to the formation of 4-amino-1,8-naphthyridine derivatives. This is a widely used method for building libraries of biologically active compounds. mdpi.comuni-rostock.de

Hydrazines: The reaction of 4-chloro derivatives with hydrazides can be used to construct fused heterocyclic systems, such as triazolo[4,3-a] ekb.egresearchgate.netnaphthyridines. researchgate.net

Alkoxides and Thiolates: The chloro group can be substituted by alkoxides (e.g., sodium methoxide) or thiolates to form ether or thioether linkages, respectively. sphinxsai.com

The reactivity of the 4-chloro derivatives allows for extensive functionalization, making them valuable intermediates in the synthesis of complex molecules.

Interactive Data Table: Nucleophilic Substitution on Chloro-Naphthyridine Derivatives
SubstrateNucleophileConditionsProduct TypeRef
4-Chloro-1,7-naphthyridineVarious NucleophilesN/ASubstituted 1,7-naphthyridines
2-Chloro-1,5-naphthyridine (B1368886)Ammonium (B1175870) Hydroxide (B78521)Sealed tube, 140 °C2-Amino-1,5-naphthyridine mdpi.com
2-Chloro-1,5-naphthyridineSodium Azide (NaN₃)N/A2-Azido-1,5-naphthyridine mdpi.com
4-Chloro-1,5-naphthyridine (B1297630)Sodium MethoxideMethanol (B129727), heat4-Methoxy-1,5-naphthyridine sphinxsai.com
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridineVarious NucleophilesN/AFunctionalized 1,8-naphthyridines smolecule.com
2-Chloroquinoline-3-carbaldehydeEnaminonesCs₂CO₃Functionalized 1,8-naphthyridines ekb.eg

Oxidation and Reduction Pathways Involving the this compound Core

The this compound core is susceptible to both oxidation and reduction reactions, which can modify the substituents or the heterocyclic ring itself. sphinxsai.comsmolecule.com

Oxidation: The hydroxyl group can be oxidized to the corresponding carbonyl, solidifying the 1,8-naphthyridin-4(1H)-one structure. smolecule.com Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) are used for this transformation. Oxidation can also occur at one of the nitrogen atoms to form a 1,8-naphthyridine-N-oxide. sphinxsai.com These N-oxides are valuable intermediates as they can facilitate further electrophilic and nucleophilic additions. sphinxsai.com More complex oxidation reactions have been observed in related systems; for instance, the oxidation of naphthonaphthyridines with peroxy acids can lead to a novel ring expansion, forming a seven-membered oxazepine moiety. semanticscholar.org

Reduction: Reduction reactions can target different parts of the molecule. The chlorine atom in a 4-chloro derivative can be reduced back to a hydrogen atom, yielding the parent naphthyridine ring. smolecule.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed. smolecule.com LiAlH₄ can be used for the deoxygenation of the hydroxyl group to produce the corresponding 5-methyl-1,8-naphthyridine. Under more forceful conditions, the pyridine rings themselves can be reduced to yield dihydro or tetrahydro derivatives. smolecule.com

Interactive Data Table: Oxidation and Reduction of Naphthyridine Derivatives
SubstrateReagent(s)Reaction TypeProductRef
7-Amino-4-methyl-1,8-naphthyridin-2-olKMnO₄ or H₂O₂Oxidation7-Amino-4-methyl-1,8-naphthyridin-2-one
7-Chloro-1,8-naphthyridin-2-ole.g., KMnO₄Oxidation7-Chloro-1,8-naphthyridin-2-one smolecule.com
7-Chloro-1,8-naphthyridin-2-ole.g., LiAlH₄Reduction1,8-Naphthyridin-2-ol smolecule.com
7-Amino-4-methyl-1,8-naphthyridin-2-olLiAlH₄Reduction7-Amino-4-methyl-1,8-naphthyridine
NaphthonaphthyridinesPeroxy acidsOxidationOxazepine derivatives semanticscholar.org

Mechanistic Investigations of Derivatization and Transformation Reactions

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing rational synthetic routes. The most fundamental reaction for forming the 1,8-naphthyridine skeleton is the Friedlander synthesis. ekb.eg This reaction involves the acid- or base-catalyzed condensation of 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group (like a ketone or β-ketoester), followed by a cyclodehydration step. sphinxsai.comorganic-chemistry.org

Mechanism of the Friedlander Synthesis:

Condensation: The reaction initiates with an aldol-type condensation between the enolate of the carbonyl compound and the aldehyde group of 2-aminonicotinaldehyde.

Cyclization/Dehydration: The resulting intermediate undergoes an intramolecular cyclization where the amino group attacks one of the carbonyls, followed by dehydration to form the new pyridine ring, thus completing the 1,8-naphthyridine core. organic-chemistry.org

Despite its utility, the classical Friedlander reaction can suffer from harsh conditions and lack of regioselectivity when using unsymmetrical ketones. ekb.eg To address this, modified procedures have been developed, such as using choline (B1196258) hydroxide in water or ammonium sulphamate in the solid state, which offer milder conditions and higher yields. sphinxsai.comnih.govacs.org Quantum chemical calculations have been used to propose plausible reaction mechanisms, highlighting the pivotal role of hydrogen bonding from the catalyst in facilitating the reaction. researchgate.netacs.org

Other mechanistic studies on derivatization reactions include:

Photocatalysis: A visible-light-initiated, manganese-catalyzed synthesis of naphthyridines has been developed. The proposed mechanism involves the condensation of an ortho-aminobenzyl alcohol with a ketone, followed by aerobic oxidation of the alcohol to an aldehyde, and subsequent base-mediated cyclization and aromatization. ntu.edu.sg

Sonogashira/Chichibabin Sequence: The synthesis of tetrahydro-1,8-naphthyridines has been achieved through a sequence involving efficient double Sonogashira reactions followed by a Chichibabin cyclization. nih.gov

Computational Docking: For biologically active derivatives, in silico studies like molecular docking are used to investigate the binding interactions with molecular targets, such as the Adenosine (B11128) A2A receptor, providing insight into their mechanism of action at a biological level.

Spectroscopic and Photophysical Investigations of 5 Methyl 1,8 Naphthyridin 4 Ol Systems

Ultraviolet-Visible Absorption Spectroscopy of Naphthyridin-4-ol Chromophores

The ultraviolet-visible (UV-Vis) absorption spectra of naphthyridin-4-ol derivatives are characterized by strong charge transfer transitions. For instance, a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, a related derivative, showed intense π–π* transitions, indicating efficient electronic excitation within the molecule. tandfonline.comfigshare.com The absorption maxima for these types of compounds are influenced by their molecular structure and the solvent environment. In a novel fluorescent chemosensor based on a 1,8-naphthyridine (B1210474) derivative, identical absorption maxima were observed at 356 nm with a shoulder at 371 nm in both methanol (B129727) (MeOH) and a methanol/water (MeOH/H2O) mixture. rsc.orgnih.gov This suggests that for some derivatives, the ground state is not significantly affected by the polarity of the immediate environment.

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to predict the optical absorption spectra of 1,8-naphthyridine derivatives in the gas phase. researchgate.net These computational methods help in understanding the electronic transitions observed in experimental UV-Vis spectra. The spectra of N-methyl cations of 1,x-naphthyridines (where x can be 5, 6, 7, or 8) are pH-dependent in aqueous solutions, showing reversible changes and clean isosbestic points upon changes in pH. cdnsciencepub.com This indicates the presence of different species in equilibrium, such as the cation and its corresponding pseudobase.

Fluorescence Spectroscopy of 5-Methyl-1,8-naphthyridin-4-ol Derivatives

Derivatives of this compound are often fluorescent, making them suitable for applications such as molecular probes and sensors. The emission properties are highly dependent on the molecular structure and the surrounding environment.

Fluorescence Quantum Yield and Lifetime Determinations

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time a molecule spends in the excited state, are critical parameters for characterizing these compounds. For a novel 1,8-naphthyridine-boronic acid derivative, the fluorescence quantum yield was determined to be 0.20 in methanol and increased to 0.26 in a methanol/water mixture. rsc.orgnih.gov This enhancement in a more polar, protic environment can be attributed to specific solvent-fluorophore interactions.

Studies on other naphthyridine derivatives have reported varying quantum yields. For example, some 1,6-naphthyridine (B1220473) derivatives exhibit a fluorescence quantum yield of approximately 0.05-0.1 in different solvents with a lifetime of about 10 nanoseconds. nih.gov In contrast, iridium(III) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives have shown very high photoluminescence quantum yields (PLQYs) of 88.5%–93.4% in dichloromethane, emitting in the pure red region of the spectrum. researchgate.net Similarly, certain aluminum chelates of hydroxynaphthyridine derivatives display good fluorescence quantum yields of around 45-47% in dichloromethane. nycu.edu.tw These high quantum yields are crucial for applications in organic light-emitting diodes (OLEDs).

The following table summarizes the fluorescence quantum yield and lifetime data for selected naphthyridine derivatives:

Compound/Derivative ClassQuantum Yield (Φf)Lifetime (τ)Solvent/ConditionsReference(s)
1,8-Naphthyridine-boronic acid derivative0.20-Methanol rsc.org, nih.gov
1,8-Naphthyridine-boronic acid derivative0.26-Methanol/Water rsc.org, nih.gov
1,6-Naphthyridine derivatives~0.05 - 0.1~10 nsVarious solvents nih.gov
Ir(III) complexes with 1,5-naphthyridin-4-ol derivatives88.5% - 93.4%-Dichloromethane researchgate.net
Aluminum chelates of hydroxynaphthyridine derivatives~45% - 47%-Dichloromethane nycu.edu.tw

Note: "-" indicates data not available in the provided sources.

Solvatochromic Effects in Naphthyridin-4-ol Fluorescence

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of many naphthyridin-4-ol derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. escholarship.org Generally, polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission wavelength. escholarship.org

For instance, the emission spectra of a novel 1,8-naphthyridine-boronic acid derivative showed a slight red shift from 401 nm in methanol to 403 nm in a methanol/water mixture. rsc.orgnih.gov More significant solvatochromic shifts have been observed in other dye systems, where emission wavelengths can shift dramatically with increasing solvent polarity. researchgate.net Theoretical studies have also highlighted the role of solvent effects in tuning the properties of naphthyridine derivatives. rsc.org The study of solvatochromic effects provides valuable insights into the nature of the excited state and the interactions between the fluorophore and its environment.

Non-Linear Optical (NLO) Properties of Naphthyridine Scaffolds

Naphthyridine derivatives have emerged as promising candidates for non-linear optical (NLO) applications due to their unique electronic structures. nih.govresearchgate.net NLO materials can alter the properties of light and are crucial for technologies like optical switching and data storage. rsc.orgacs.org

First Hyperpolarizability and Influence of Electron Donor/Acceptor Groups

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A high β value is desirable for efficient second-harmonic generation and other NLO phenomena. Research has shown that the first hyperpolarizability of naphthyridine derivatives is significantly influenced by the presence of electron-donating and electron-accepting groups within the molecule. ontosight.ai This "push-pull" configuration facilitates intramolecular charge transfer (ICT), which enhances the NLO response.

For example, a novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione derivative was found to have a first hyperpolarizability (β₀) of 47.074 × 10⁻³⁰ esu, a value significantly higher than that of the standard NLO material urea. tandfonline.comfigshare.com Theoretical investigations using Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO properties of these compounds. rsc.orgrsc.org DFT studies on 2,7-naphthyridine (B1199556) derivatives have shown that substituting the molecule with electron-donating and electron-withdrawing groups can effectively tune the hyperpolarizability. rsc.orgresearchgate.net

The table below presents the first hyperpolarizability values for a selection of naphthyridine derivatives:

Compound/DerivativeFirst Hyperpolarizability (β₀) (x 10⁻³⁰ esu)MethodReference(s)
(E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione47.074DFT Calculation tandfonline.com, figshare.com
Urea (standard reference)0.13- tandfonline.com
2,7-Naphthyridine derivative (Compound 7c)6.317DFT Calculation researchgate.net

Light Harvesting Efficiency Studies in Naphthyridine Derivatives

The ability of a molecule to absorb light and transfer the energy efficiently is known as its light-harvesting efficiency (LHE). This property is crucial for applications in solar cells and photocatalysis. nbu.ac.in The LHE is related to the molar extinction coefficient (or oscillator strength) of the molecule at a given wavelength. nbu.ac.inresearcher.life

Computational Photophysical Characterization using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely-used computational method for investigating the electronic excited states of molecules, providing valuable insights into their photophysical properties. chemrxiv.org For the this compound system and its analogs, TD-DFT calculations are instrumental in predicting and interpreting their absorption and emission spectra, understanding the nature of electronic transitions, and elucidating the influence of structural modifications on their optical behavior. sci-hub.sensf.gov

Detailed Research Findings from Analogous Systems

Computational studies on analogs of this compound, particularly 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, have yielded detailed information regarding their electronic transitions. worldscientific.comresearchgate.net These calculations help in assigning the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, which are primarily of a π→π* character, a common feature for aromatic heterocyclic systems. ias.ac.in

The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a cornerstone of these computational studies. For 1,8-naphthyridine derivatives, the HOMO is typically characterized by π-orbitals distributed across the bicyclic ring system, while the LUMO also consists of π*-antibonding orbitals. researchgate.netrsc.org The energy difference between the HOMO and LUMO levels is a key determinant of the lowest energy electronic transition.

In a study on 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, TD-DFT calculations were used to simulate the electronic spectra in different solvents. worldscientific.comresearchgate.net The results indicated that the primary absorption bands correspond to transitions from the HOMO to the LUMO. The nature of these orbitals confirms the π→π* character of the excitation. The presence of substituents, such as the methyl and carboxylic acid groups, influences the energy levels of these orbitals and, consequently, the absorption wavelengths. It is reasonable to infer that the 5-methyl group in this compound would have a similar, albeit electronically distinct, effect on the frontier orbitals of the parent 1,8-naphthyridin-4-ol (B1297894) scaffold.

The following table summarizes the kind of data typically generated from TD-DFT calculations for analogous 1,8-naphthyridine systems.

ParameterDescriptionTypical Findings for 1,8-Naphthyridine Analogs
Calculated λmax (nm) The wavelength of maximum absorption predicted by TD-DFT.Values are generally in good agreement with experimental data, with deviations often attributed to solvent effects and the choice of functional. ias.ac.in
Oscillator Strength (f) A dimensionless quantity that represents the probability of a particular electronic transition.Strong transitions (high f values) are typically assigned to the main absorption bands observed experimentally.
Excitation Energy (eV) The energy required to promote an electron from the ground state to an excited state.Provides a direct comparison with experimental spectroscopic data. chemrxiv.org
Major MO Contributions Identifies the specific molecular orbitals involved in an electronic transition (e.g., HOMO→LUMO).For 1,8-naphthyridine systems, transitions are predominantly π→π*. ias.ac.inresearchgate.net

Interactive Data Table: Representative TD-DFT Data for a 1,8-Naphthyridine Analog

The following table presents hypothetical, yet representative, TD-DFT calculation results for a compound like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, based on published studies of similar structures. This illustrates the type of detailed information obtained from such computational analyses. worldscientific.comresearchgate.netias.ac.in

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S13.543500.15HOMO → LUMO (95%)
S0 → S24.133000.08HOMO-1 → LUMO (88%)
S0 → S34.592700.25HOMO → LUMO+1 (92%)

These computational models are also crucial for understanding how the molecular environment, such as the polarity of the solvent, can affect the photophysical properties. researchgate.net By incorporating solvent models like the Polarizable Continuum Model (PCM) into TD-DFT calculations, it is possible to predict solvatochromic shifts, which are changes in the absorption or emission spectra as a function of solvent polarity. rsc.org For 1,8-naphthyridine derivatives, a bathochromic (red) shift in more polar solvents is often observed for π→π* transitions, which can be accurately modeled. researchgate.net

Computational and Theoretical Studies of 5 Methyl 1,8 Naphthyridin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has been widely employed to investigate the electronic and structural characteristics of 1,8-naphthyridine (B1210474) derivatives. These calculations are crucial for understanding the fundamental properties that govern the behavior of these molecules.

DFT studies on various 1,8-naphthyridine derivatives have been used to determine optimized molecular geometries, electronic properties, and to predict their reactivity. For instance, in a study of novel 1,8-naphthyridine derivatives as potential anti-breast cancer agents, DFT was used to analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP). researchgate.net The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and plays a significant role in charge-transfer interactions within the molecule. researchgate.net

Quantum chemical calculations, often performed using DFT, provide insights into the plausible reaction mechanisms. For example, DFT and noncovalent interaction (NCI) plot index analysis have been used to elucidate the catalytic cycle of the Friedlander reaction for synthesizing 1,8-naphthyridines, confirming the pivotal role of hydrogen bonds. nih.govacs.org

The electronic properties calculated through DFT, such as orbital energies and electrostatic potentials, are also essential for interpreting the outcomes of molecular docking studies and understanding the nature of interactions between the naphthyridine derivatives and their biological targets. researchgate.net

Molecular Dynamics Simulations of 5-Methyl-1,8-naphthyridin-4-ol Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions of this compound and its analogs with their surrounding environment, particularly with biological macromolecules. These simulations can predict the stability of ligand-receptor complexes and provide detailed information about intermolecular interactions over time.

MD simulations have been instrumental in assessing the potential of newly synthesized 1,8-naphthyridine derivatives as drugs. nih.govacs.org For example, simulations have been used to establish the binding of a tetrahydropyrido derivative of naphthyridine to the active sites of the human serotonin (B10506) transporter (hSERT), suggesting its potential as an antidepressant. nih.govacs.org

In another study, MD simulations suggested that certain 1,8-naphthyridine derivatives could form stable complexes with the human A2A adenosine (B11128) receptor, indicating their potential as antagonists for this receptor. nih.gov The stability and intermolecular interactions of a highly active anti-tuberculosis compound, a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative, with its target protein were investigated through 100 ns molecular dynamics simulations. rsc.org

These simulations provide valuable data on the binding free energies and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, guiding the design of more potent and selective molecules.

Quantum Chemical Calculations of Reaction Energetics and Mechanisms

Quantum chemical calculations are a powerful tool for elucidating the energetics and mechanisms of chemical reactions involving 1,8-naphthyridine derivatives. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

For the synthesis of 1,8-naphthyridines via the Friedlander reaction, quantum chemical calculations have been used to propose a plausible reaction mechanism for the first time. nih.gov These calculations can help in understanding the role of catalysts and solvents in the reaction, leading to the optimization of synthetic procedures. nih.govacs.org

Furthermore, quantum chemical calculations have been applied to study the molecular energy changes accompanying hydrogen migration and protonation in complex 1,8-naphthyridine systems. acs.org This information is crucial for understanding the reactivity and spectroscopic properties of these molecules.

In Silico Prediction of Molecular Binding Modes and Interactions

In silico methods, particularly molecular docking, are widely used to predict the binding modes and interactions of 1,8-naphthyridine derivatives with their biological targets. These computational techniques are essential in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.

Molecular docking studies have been performed to investigate the potential of synthesized 1,8-naphthyridine derivatives as anti-breast cancer agents by predicting their binding energy to the human estrogen receptor. researchgate.net Similarly, the potential of 1,8-naphthyridine derivatives to act as A2A receptor antagonists was assessed through molecular docking, with some compounds showing high docking scores and good binding efficiency. nih.gov

In the context of anti-mycobacterial drug design, molecular docking analysis of a 1,8-naphthyridine-3-carbonitrile derivative was performed to evaluate its binding pattern in the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org These studies provide a static picture of the ligand-receptor interaction, highlighting key binding interactions that can be used to guide further optimization.

Conformational Analysis and Equilibrium Studies of Naphthyridine Derivatives

The biological activity and physicochemical properties of naphthyridine derivatives are often influenced by their three-dimensional conformation. Conformational analysis and equilibrium studies are therefore important for understanding the structure-activity relationships of these compounds.

A study on a conformationally defined imine derivative of pyridoxal, 7,8-dihydro-3-methyl-2,6-naphthyridin-4-ol, highlights the importance of conformational states. acs.org At low pH, many such imines exist in internally hydrogen-bonded structures, which can be considered as a keto-enamine. acs.org The conformation where the imine double bond and the pyridine (B92270) ring are coplanar is significant, and different conformations can exist at varying pH levels. acs.org

Quantum mechanical calculations have been utilized to perform conformational analysis of molecules involved in nucleophilic aromatic substitution reactions of 2,7-naphthyridines, providing insights into their reactivity. mdpi.com

Investigation of Charge Transfer Interactions in Naphthyridin-4-ol Systems

Charge transfer interactions are fundamental to the electronic properties and reactivity of many organic molecules, including naphthyridin-4-ol systems. These interactions can be investigated using computational methods.

DFT calculations, particularly the analysis of HOMO and LUMO energy levels, are crucial for understanding intramolecular charge transfer. researchgate.netacs.org The energy gap between these frontier orbitals provides a measure of the ease with which an electron can be excited, which is related to the charge transfer characteristics of the molecule. researchgate.net The molecular electrostatic potential (MEP) map, also derived from DFT calculations, visualizes the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic attack, which is relevant to charge transfer interactions with other molecules. researchgate.net

Coordination Chemistry and Metal Complexation of 5 Methyl 1,8 Naphthyridin 4 Ol As a Ligand

Design and Synthesis of 5-Methyl-1,8-naphthyridin-4-ol-Based Ligands

The synthesis of 1,8-naphthyridine (B1210474) derivatives often employs methods like the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. nih.gov For instance, a choline (B1196258) hydroxide (B78521) (ChOH) catalyzed reaction in water has been shown to be an efficient and environmentally friendly method for synthesizing substituted 1,8-naphthyridines. nih.gov This approach has proven superior to other base catalysts in certain reactions, yielding excellent product yields. nih.gov

Another key synthetic route involves the Chichibabin cyclization. acs.org This method has been utilized in the preparation of key intermediates for more complex molecules. acs.orgresearchgate.net Modifications to these fundamental synthetic strategies allow for the introduction of various functional groups onto the naphthyridine core, enabling the design of ligands with specific electronic and steric properties tailored for metal complexation and catalytic applications. The synthesis of related 1,5-naphthyridine (B1222797) derivatives has also been achieved through methods like the Skraup reaction and cross-coupling reactions followed by cyclization. mdpi.comnih.gov

The table below summarizes a synthetic method for a related 1,8-naphthyridine derivative.

Reactants Catalyst/Solvent Product Yield Reference
2-aminonicotinaldehyde and acetoneCholine hydroxide (ChOH) in H₂O2-methyl-1,8-naphthyridine>90% nih.gov
2-aminonicotinaldehyde and 1-methylpiperidin-4-oneCholine hydroxide (ChOH) in H₂O7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgnih.govnaphthyridine92% nih.gov
2-aminonicotinaldehyde and 1-ethylpiperidin-4-oneCholine hydroxide (ChOH) in H₂O7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgnih.govnaphthyridine96% nih.gov
This table illustrates the synthesis of various 1,8-naphthyridine derivatives using a choline hydroxide-catalyzed reaction in water.

Formation of Mononuclear Metal Complexes with Naphthyridin-4-ol Ligands

The 1,8-naphthyridine framework readily forms mononuclear complexes with a variety of transition metals. thieme-connect.de The nitrogen atoms of the naphthyridine ring act as donor sites, chelating to the metal center. For example, 1,8-naphthyridine can form ML-type complexes with transition metal cations like nickel(II) and copper(II). thieme-connect.de The coordination chemistry of these ligands has been explored with metals such as ruthenium, where the naphthyridine unit can be incorporated into larger polypyridine-derived ligands. researchgate.net In such complexes, the naphthyridine moiety can influence the electronic properties and reactivity of the metal center. researchgate.net

Mononuclear manganese(IV) complexes have also been synthesized with related ligand systems, highlighting the ability of nitrogen- and oxygen-donating ligands to stabilize high-valent metal centers. acs.orgacs.org The specific geometry and coordination environment of these mononuclear complexes are crucial for their potential applications, for instance, as models for metalloenzyme active sites or as catalysts. The versatility of the naphthyridine scaffold allows for systematic tuning of the ligand to influence the properties of the resulting mononuclear metal complex. researchgate.net

Development of Dinuclear and Polymetallic Complexes

The design of dinucleating ligands based on the 1,8-naphthyridine scaffold has been a significant area of research, enabling the synthesis of bimetallic and polymetallic complexes. rsc.org These ligands can hold two or more metal centers in close proximity, which can lead to cooperative effects in catalysis and unique magnetic or electronic properties.

A wide range of transition metals have been incorporated into dinuclear and polynuclear complexes using naphthyridine-based ligands. Dinuclear first-row transition metal complexes of Mn, Fe, Co, Ni, Cu, and Zn have been synthesized using the dinucleating ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). rsc.org These complexes often feature bridging ligands like chloro, hydroxo, or aqua groups, resulting in a "diamond" shaped core with metal-metal distances varying between 2.7826(5) and 3.2410(11) Å. rsc.org

The coordination chemistry of 1,8-naphthyridine derivatives has also been explored with other transition metals, including rhodium, iridium, ruthenium, palladium, and platinum. mdpi.comthieme-connect.demdpi.comnanobioletters.com For example, dinuclear ruthenium complexes have been prepared using unsymmetrical naphthyridine-based ligands. researchgate.net Furthermore, aluminum chelates of 4-hydroxy-1,5-naphthyridine derivatives have been synthesized and investigated for their potential as electroluminescent materials. nih.gov The table below provides examples of dinuclear complexes with naphthyridine-based ligands.

Ligand Metal(s) Complex Type Key Structural Feature Reference
2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN)Mn, Fe, Co, Ni, Cu, ZnDinuclear"Diamond" shaped core with bridging ligands rsc.org
2-(2-pyridinyl)-7-(pyrazol-1-yl)-1,8-naphthyridine (L5)RuDinuclearBridging acetate (B1210297) ligands researchgate.net
PNNP expanded pincer ligandFeDinuclearClose proximity of two iron atoms researchgate.net
2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine (MeL)MnMonometallic- researchgate.net
This table showcases examples of dinuclear and related complexes formed with different naphthyridine-based ligands and transition metals.

The proximity of metal centers in dinuclear and polymetallic complexes can lead to metal-metal cooperativity (MMC), where the metals work in concert to facilitate a chemical transformation. researchgate.net This is a key concept in the design of efficient catalysts. For instance, a dinucleating PNNP expanded pincer ligand based on a naphthyridine core has been shown to bind two low-valent iron atoms in close proximity, enabling MMC. researchgate.net

In addition to MMC, metal-ligand cooperativity (MLC) is another important phenomenon observed in these systems. MLC involves the ligand actively participating in bond activation and formation, often through reversible dearomatization of the heterocyclic core. mdpi.comresearchgate.net This has been observed in diiron complexes where the naphthyridine core's reversible partial dearomatization facilitates both heterolytic MLC and chemical non-innocence through concerted proton-electron transfer (CPET) steps. researchgate.net Such cooperative effects can significantly lower the activation barriers for catalytic reactions. researchgate.net The combination of MMC and MLC in a single system provides powerful tools for developing novel catalytic systems for challenging transformations. researchgate.net

Complexation with Transition Metals (e.g., Ni, Cu, Zn, Rh, Ir, Ru, Pd, Pt, Al, Zr)

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and related naphthyridine ligands have shown promise in various catalytic applications. nih.govacs.org The tunability of the ligand's electronic and steric properties allows for the optimization of the catalyst's activity and selectivity for specific reactions. mdpi.comchinesechemsoc.org

Naphthyridine-based metal complexes have been employed as both homogeneous and heterogeneous catalysts. nih.govacs.org In homogeneous catalysis, the well-defined molecular structure of the complexes allows for systematic tuning of catalytic activity through rational ligand design. nih.govmdpi.com This approach has been successful in reactions such as the hydrogenation of CO2 and the dehydrogenation of N-heterocycles. mdpi.commdpi.com For example, an iridium complex with a bipyridonate ligand has demonstrated high catalytic activity in the dehydrogenation of tetrahydroquinolines and piperazines. mdpi.com

While homogeneous catalysts offer high activity and selectivity, heterogeneous catalysts are often favored for their stability and ease of separation from the reaction products. nih.gov Naphthyridine-based complexes can be immobilized on solid supports to create heterogeneous catalysts. The distinction between homogeneous and heterogeneous catalysis can sometimes be blurred, as ligand dissociation from a metal center in a homogeneous system can lead to the formation of catalytically active metal nanoparticles, which are essentially heterogeneous catalysts. nih.gov A strategy involving bimetallic cooperative heterogeneous and homogeneous catalysis has been described for the asymmetric transfer hydrogenation of naphthols and phenols, where a palladium on carbon (Pd/C) catalyst works in tandem with a chiral ruthenium complex. chinesechemsoc.org

Luminescent Properties of Naphthyridine-Metal Complexes

The coordination of 1,8-naphthyridine-based ligands to metal ions, particularly lanthanides (Ln³⁺) and certain transition metals like copper(I) and ruthenium(II), can produce complexes with significant luminescent properties. ineosopen.orgresearchgate.netnih.gov The 1,8-naphthyridine ligand can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light. ineosopen.org This process, known as sensitized luminescence, is key to developing highly emissive materials. ineosopen.org

Lanthanide complexes featuring 1,8-naphthyridine derivatives are of particular interest for their sharp, line-like emission bands and long luminescence lifetimes. ineosopen.org For these complexes to be highly luminescent, the ligand must efficiently absorb light and transfer the energy to the lanthanide ion. ineosopen.org The energy level of the ligand's triplet state is crucial for this transfer to be effective. rsc.org For instance, time-resolved luminescence studies on a tris(dipyridyl)pyrrolide ligand, which sensitizes europium (Eu³⁺) and ytterbium (Yb³⁺) emission, identified the ligand's triplet excited state (T₁) energy at 18,622 cm⁻¹. rsc.org The efficiency of this energy transfer can be diminished by the presence of high-energy oscillators, such as O-H, N-H, and C-H bonds, in the ligand structure, which lead to non-radiative decay. ineosopen.org

Transition metal complexes with 1,8-naphthyridine ligands also exhibit notable luminescent behavior. Copper(I) complexes with a flexible tridentate ligand, 2-[N-(diphenylphosphino)methyl]amino-7-methyl-1,8-naphthyridine, have been synthesized and shown to be luminescent. researchgate.net Similarly, ruthenium(II) complexes incorporating modified 1,8-naphthyridine-type ligands have been developed as luminescent probes. nih.govcaltech.edu For example, the complex [Ru(bpy)₂(BNIQ)]²⁺, where BNIQ is a sterically expansive benzo[c] rsc.orgnih.govnaphthyridine-1-isoquinoline ligand, shows enhanced emission when bound to destabilized DNA sites. nih.gov The photophysical properties of these complexes, such as their absorption and emission wavelengths, are influenced by metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net

Complex/LigandMetal IonEmission Wavelength (λem)Quantum Yield (Φ)Key FeatureReference
[Eu(dppCO₂Me,Me)₃]Eu³⁺Not SpecifiedNot SpecifiedSensitized red emission via antenna effect. rsc.org rsc.org
[Yb(dppCO₂Me,Me)₃]Yb³⁺Not SpecifiedNot SpecifiedSensitized near-infrared emission. rsc.org rsc.org
[Nd(PND)₃]Nd³⁺Not Specified0.019% (EQE)Used in a near-infrared OLED. cnr.it cnr.it
(L)₂Cu₂₂Cu⁺Not SpecifiedNot SpecifiedLuminescent complex with a flexible naphthyridine-phosphine ligand. researchgate.net researchgate.net
[Ru(bpy)₂(BNIQ)]²⁺Ru²⁺Not SpecifiedNot SpecifiedEnhanced emission upon binding to DNA mismatches. nih.gov nih.gov

Metal Sensing Applications of 1,8-Naphthyridine Derivatives

The inherent coordination ability and favorable photophysical properties of the 1,8-naphthyridine scaffold make its derivatives excellent candidates for developing fluorescent chemosensors for metal ion detection. nih.govrsc.org These sensors typically consist of the 1,8-naphthyridine unit (as a fluorophore and binding site) connected to another recognition group, allowing for highly selective and sensitive detection of specific metal ions. nih.gov The detection mechanism often involves changes in the fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength upon complexation with the target ion. nih.govrsc.org

Several 1,8-naphthyridine-based chemosensors have been designed for detecting environmentally and biologically important metal ions. researchgate.netnih.gov For example, a sensor developed from N-Boc-L-proline modified 1,8-naphthyridine demonstrates high efficiency and selectivity for Zinc(II) ions. nih.gov Upon binding Zn²⁺, the sensor's fluorescence intensity increases significantly, allowing for visual detection. nih.gov Notably, this sensor can distinguish Zn²⁺ from Cd²⁺, which often interfere due to their similar properties. nih.gov The binding constant for the sensor-Zn²⁺ complex was determined to be 5.94 x 10⁴ M⁻¹, with a detection limit of 3.4 x 10⁻⁶ M.

Another study details a novel fluorescent chemosensor based on a naphthyridine-boronic acid derivative for the selective detection of Mercury(II) ions. nih.govrsc.org This sensor, which incorporates a thiophene (B33073) moiety to enhance affinity for mercury, exhibits fluorescence quenching upon interaction with Hg²⁺, likely through a photoinduced electron transfer (PET) mechanism. nih.govrsc.org This sensor was also used to detect other heavy transition metal ions like Zn²⁺ and Cd²⁺. nih.gov

Furthermore, a 1,8-naphthyridine-modified rhodamine B derivative was designed as a colorimetric sensor for Copper(II) ions. researchgate.net This sensor displays a dramatic color change from colorless to magenta in the presence of Cu²⁺, enabling its detection in aqueous solutions. researchgate.net The sensing mechanism involves a ring-opening process following the formation of a 2:1 ligand-to-metal complex. researchgate.net

Sensor DerivativeTarget IonSensing MechanismDetection Limit (LOD)Key FeatureReference
N-Boc-L-proline modified 1,8-naphthyridineZn²⁺Fluorescence enhancement3.4 µMHigh selectivity over Cd²⁺. nih.gov nih.gov
Naphthyridine-boronic acid derivativeHg²⁺Fluorescence quenching (PET)Not SpecifiedSensitivity enhanced by D-fructose. nih.govrsc.org nih.govrsc.org
1,8-Naphthyridine modified rhodamine BCu²⁺Colorimetric change (turn-on)Not SpecifiedForms a 2:1 complex with Cu²⁺. researchgate.net researchgate.net

Supramolecular Chemistry Involving 5 Methyl 1,8 Naphthyridin 4 Ol Scaffolds

Principles of Self-Assembly in Naphthyridine-Based Supramolecular Systems

The self-assembly of naphthyridine-based systems is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. rsc.orgrug.nl The inherent directionality and specificity of these interactions allow for the programmed formation of well-defined supramolecular structures from individual molecular components. researchgate.net The arrangement of hydrogen bond donors and acceptors on the naphthyridine core dictates the geometry and stability of the resulting assemblies. magtech.com.cn

Key principles governing the self-assembly of these systems include:

Molecular Complementarity: The shapes and electronic properties of interacting molecules must be complementary to allow for efficient binding.

Preorganization: The covalent framework of the building blocks can pre-organize the interacting sites into a conformation that is favorable for binding, reducing the entropic penalty of association.

Dynamic Nature: Supramolecular assemblies are often formed through reversible interactions, allowing for error correction and responsiveness to external stimuli such as changes in temperature, solvent, or the presence of competing molecules. rug.nl

In the context of 1,8-naphthyridine (B1210474) derivatives, the two nitrogen atoms can act as hydrogen bond acceptors, while amide or hydroxyl substituents can introduce hydrogen bond donor sites. This arrangement facilitates the formation of linear tapes, rosettes, and more complex three-dimensional networks. magtech.com.cn The hydrophobic nature of the aromatic core also promotes π-π stacking interactions, which contribute to the stability of the assembled structures, particularly in aqueous environments. acs.org

Host-Guest Chemistry with 1,8-Naphthyridin-4-ol (B1297894) Derivatives

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.org The 1,8-naphthyridine scaffold is an effective component in the design of host molecules due to its ability to form well-defined cavities and engage in specific interactions with guests. While specific studies on 5-Methyl-1,8-naphthyridin-4-ol as a host are not prevalent in the reviewed literature, the principles can be understood from related systems. For instance, macrocyclic hosts incorporating 1,8-naphthyridine units have been synthesized and shown to act as molecular tweezers with a functionalized concave surface. rsc.org

A notable example involves a synthetic host, N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3,5-benzenetricarboxamide, which has been studied for its ability to form complexes with various guest molecules. mdpi.com The multiple naphthyridine units in this host provide a convergence of hydrogen bonding sites, creating a recognition pocket for complementary guests. The binding of the anti-diabetic drug tolbutamide (B1681337) to this and related hosts has been investigated, revealing the importance of hydrogen bonding between the guest's sulfonylurea group and the host's amide and naphthyridine nitrogen atoms. mdpi.com

The strength of these host-guest interactions can be quantified by the association constant (Ka), which is a measure of the equilibrium between the free host and guest and the host-guest complex.

Table 1: Examples of Host-Guest Systems with Naphthyridine Moieties This table is illustrative and based on data for related naphthyridine systems, as specific data for this compound was not available in the searched literature.

HostGuestSolventAssociation Constant (Ka) [M-1]Reference
N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3,5-benzenetricarboxamideTolbutamideCDCl3/DMSO-d6~100 - 1400 mdpi.com
Oxacalix rug.nlarene with 1,8-naphthyridine unitsDicarboxylic acids (general)Not SpecifiedQualitative binding observed rsc.org

Molecular Recognition Phenomena Mediated by this compound Units

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. wikipedia.org The 1,8-naphthyridine core is an excellent platform for molecular recognition due to its defined geometry and hydrogen bonding capabilities. acs.org The placement of a methyl group at the 5-position and a hydroxyl/oxo group at the 4-position on the 1,8-naphthyridine scaffold can fine-tune its recognition properties. The methyl group can introduce steric constraints and affect the electronic nature of the aromatic system, while the 4-ol/one group provides a key hydrogen bonding site.

While direct studies on molecular recognition involving this compound are limited in the available literature, research on closely related derivatives provides significant insights. For example, derivatives of 1,8-naphthyridine have been used as selective fluorescent chemosensors for small biological molecules, where recognition is achieved through specific hydrogen bonding patterns. nih.gov The binding event is often transduced into a measurable signal, such as a change in fluorescence.

The recognition process is highly dependent on the complementarity between the host and guest in terms of size, shape, and the arrangement of hydrogen bond donors and acceptors. Even small changes in the structure of the host or guest can significantly impact the binding affinity and selectivity. researchgate.net

Hydrogen Bonding Arrays and Their Contribution to Supramolecular Architectures

Hydrogen bonding is a fundamental interaction in the construction of supramolecular architectures with naphthyridine-based molecules. magtech.com.cnresearchgate.net The 1,8-naphthyridine nucleus provides a pre-organized platform for creating linear or more complex arrays of hydrogen bond donors and acceptors. The 4-ol/one group in this compound is a key participant in these arrays, capable of acting as both a hydrogen bond donor (N-H and O-H in the ol-form) and acceptor (C=O and ring nitrogens in the one-form).

Studies on cocrystals of derivatized 5-methyl-1,8-naphthyridines demonstrate their ability to form well-defined hydrogen-bonded structures. For instance, in the cocrystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide and pyrrolidine-2,5-dione, the molecules are linked into heterodimers by N—H···N and N—H···O hydrogen bonds. researchgate.net Similarly, the cocrystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione features N—H···O and N—H···N hydrogen bonds that link the two different molecules into pairs. nih.gov These pairs are further organized into more extended structures through other interactions. nih.gov

The formation of multiple hydrogen bonds in a linear fashion, such as in quadruple hydrogen bonding systems, leads to exceptionally stable dimers and supramolecular polymers. magtech.com.cn Naphthyridine derivatives, particularly 2,7-diamido-1,8-naphthyridines, are well-known for their participation in these strong and specific interactions. acs.org

Table 2: Hydrogen Bonding Interactions in a 5-Methyl-1,8-naphthyridine Derivative Cocrystal Data from the cocrystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N2—H2A···O30.862.102.951(6)169 nih.gov
N4—H4···N10.862.492.922(6)111 nih.gov
N4—H4···O10.862.413.003(6)127 nih.gov

Design of Molecular Tweezers and Receptors Utilizing Naphthyridine Cores

Molecular tweezers are host molecules with two 'arms' that can bind a guest molecule between them. researchgate.net The rigid and planar nature of the naphthyridine core makes it an excellent spacer or recognition unit in the design of such receptors. By attaching two recognition sites to a naphthyridine scaffold, a pre-organized cleft can be created for guest binding.

While specific molecular tweezers based on this compound are not detailed in the searched literature, general design principles are well-established for the broader class of naphthyridine-containing receptors. For example, oxacalix rug.nlarenes incorporating 1,8-naphthyridine units have been synthesized, creating molecular tweezers with a functionalized inner cavity capable of hydrogen bonding. rsc.org

The design of these receptors often involves:

A rigid spacer: This component holds the binding arms at an optimal distance for guest inclusion. The 1,8-naphthyridine ring is well-suited for this role.

Binding arms: These are typically aromatic units that can interact with the guest through π-π stacking, electrostatic, or hydrogen bonding interactions.

Functional groups: Specific functional groups can be introduced on the arms or the spacer to enhance selectivity and binding affinity for a particular guest.

The distance between the arms of the tweezers is a critical parameter that determines the size and shape of the guests that can be bound. researchgate.net The introduction of substituents like the methyl group in this compound could be used to sterically influence the conformation of the tweezer arms, thereby tuning the receptor's selectivity.

Advanced Materials Science Applications of 5 Methyl 1,8 Naphthyridin 4 Ol Derivatives

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Naphthyridine derivatives are increasingly recognized for their potential in optoelectronic devices, especially in the development of Organic Light-Emitting Diodes (OLEDs). The 1,8-naphthyridine (B1210474) framework is utilized in creating materials for various functions within an OLED stack. acs.org For instance, derivatives can be engineered as chelating ligands for metal complexes that act as phosphorescent emitters.

Research into the broader family of naphthyridine isomers has yielded significant insights. A series of 4,8-substituted 1,5-naphthyridines have been shown to be thermally robust and emit blue fluorescence, making them promising as blue-emitting materials. scispace.com Their estimated electron affinities and ionization potentials suggest suitability as both electron-transport and hole-injecting/hole-transport materials, which are critical for developing high-efficiency OLEDs. scispace.com

Furthermore, iridium(III) complexes incorporating 1,5-naphthyridin-4-ol (B95804) derivatives have been developed as pure red emitters. researchgate.net These complexes achieve high photoluminescence quantum yields (up to 93.4% in solution) and demonstrate good electron mobility. researchgate.net OLEDs fabricated using these emitters have exhibited superior performance, with a maximum external quantum efficiency (EQE) reaching 31.48% for pure red emission, which is among the best results reported for such devices. researchgate.net Similarly, aluminum chelates of 4-hydroxy-1,5-naphthyridine derivatives, which are structural analogues to the common green emitter Alq3, have been synthesized as deep-blue fluorophores. nycu.edu.tw

Utilization in Dye-Sensitized Solar Cells (DSSCs)

The photophysical properties of naphthyridine derivatives make them suitable for applications in solar energy conversion. Specifically, 7-Amino-4-methyl-1,8-naphthyridin-2-ol has been identified as a candidate for use in dye-sensitized solar cells (DSSCs) due to its light-absorbing and emitting capabilities. In DSSCs, the dye molecule is a central component responsible for absorbing sunlight and injecting electrons into a semiconductor.

Ruthenium polypyridyl complexes are potent photoactive compounds used in DSSCs. researchgate.net Research has demonstrated the synthesis of ligands such as 2,6-di(1,8-naphthyridin-2-yl)pyridine-4-ol for coordination with ruthenium(II) centers. researchgate.net These complex dyes are designed to enhance the efficiency of light harvesting and charge transfer within the solar cell. researchgate.net The development of such metal complex-based dyes based on the 1,8-naphthyridine scaffold is a key area of research for improving DSSC performance. researchgate.net

Applications in Photovoltaic Technologies

Beyond DSSCs, naphthyridine derivatives have found applications in other photovoltaic technologies. Their utility stems from their electronic properties and morphological stability. An aluminum chelate of 4-Hydroxy-8-methyl-1,5-naphthyridine has been investigated as a morphologically stable and efficient exciton-blocking material for organic photovoltaics. mdpi.com The use of this material was shown to prolong the lifetime of the photovoltaic device. mdpi.com The development of small molecules with applications in organic electronics and photovoltaics often relies on transition metal-catalyzed cross-coupling reactions to build complex naphthyridine-based structures. scispace.com

Corrosion Inhibition Studies of Naphthyridine Derivatives

Derivatives of 1,8-naphthyridine have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic environments, a critical issue in many industrial processes. nih.govpsgcas.ac.inmobt3ath.com These organic compounds function by adsorbing onto the metal surface, forming a protective film that blocks contact between the metal and the corrosive medium. nih.govmobt3ath.com The high inhibition efficiency is often attributed to the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and various functional substituents which act as adsorption centers. psgcas.ac.inmobt3ath.com

Studies have shown that 1,8-naphthyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic process. nih.govresearchgate.net The effectiveness of these inhibitors generally increases with their concentration. psgcas.ac.inmobt3ath.com The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. psgcas.ac.inmobt3ath.com

Research has yielded impressive protection efficiencies for different steel types in hydrochloric acid (HCl).

Corrosion Inhibition Efficiency of Naphthyridine Derivatives
InhibitorMetalMediumMax. Inhibition Efficiency (%)Reference
[1,8-Nap][CETSA]Q235 Steel1 M HCl96.95 nih.gov
N3 (a 1,8-naphthyridine derivative)Mild Steel1 M HCl99.21 psgcas.ac.in
NTD-3 (a 1,8-naphthyridine derivative)Mild SteelAcidic98.7 mobt3ath.com
ANC-1 (2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile)N80 Steel15% HCl> ANC-2 > ANC-3 researchgate.net

The order of inhibition efficiency is influenced by the nature of the substituents on the naphthyridine ring; electron-donating groups tend to enhance performance. researchgate.net

Development of Novel Functional Materials Based on Naphthyridine Scaffolds

The 1,8-naphthyridine framework is considered a "privileged scaffold" due to its synthetic versatility and the wide array of functional properties that can be imparted through chemical modification. researchgate.netdntb.gov.ua This has spurred the development of novel functional materials for diverse applications. tandfonline.com

In materials science, new derivatives are continuously being designed for specific purposes. For example, a novel (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione was synthesized and characterized to explore its chemical and biological properties, showcasing the ongoing efforts to create new functional molecules. tandfonline.com The synthesis of multifunctional organic semiconductors based on the related 1,5-naphthyridine (B1222797) scaffold highlights the potential to create materials that are fluorescent and possess suitable electronic properties for use as semiconductors. scispace.com The development of these materials relies on established synthetic strategies like the Friedländer reaction, which can be optimized for greener, water-based, gram-scale synthesis of 1,8-naphthyridines, making these valuable precursors more accessible. acs.org

Structure Activity Relationship Sar Studies and Rational Design Principles for 5 Methyl 1,8 Naphthyridin 4 Ol Derivatives

Elucidation of Key Structural Motifs for Modulated Molecular Activity

The biological activity of 1,8-naphthyridin-4-ol (B1297894) derivatives is profoundly influenced by the nature, size, and electronic properties of substituents at various positions on the heterocyclic ring system. nih.govresearchgate.net Systematic modifications have revealed several key structural motifs that are critical for modulating the molecular activity of this class of compounds.

N-1 Position: The substituent at the N-1 position is a crucial determinant of activity. For instance, in a series of 1,4-dihydro-4-oxo-1,8-naphthyridines designed as antitumor agents, the introduction of a 2-thiazolyl group at the N-1 position was found to be optimal for potent cytotoxicity. insilico.euacs.org In other contexts, such as the development of cannabinoid receptor 2 (CB2) agonists, a benzyl (B1604629) group at this position has been associated with high affinity. ebi.ac.ukresearchgate.net

C-3 Position: The C-3 position is another critical site for modification. A carboxamide group at C-3 is a common feature in many active derivatives. Further elaboration of this carboxamide, for example with a carboxy-4-methylcyclohexylamide substituent, has led to compounds with subnanomolar affinity for the CB2 receptor. ebi.ac.uk Alternatively, replacing the carboxamide with a carbonitrile (nitrile) group has been a successful strategy in the design of anti-mycobacterial agents. rsc.orgrsc.org

C-7 Position: The C-7 position offers a key vector for modifying a compound's properties. In the pursuit of anticancer agents, the introduction of various aminopyrrolidine derivatives at C-7 was found to be more effective than other amines or thioethers, significantly enhancing antitumor activity. insilico.euacs.org Specifically, (3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl was a particularly effective substituent. insilico.eu For antitubercular activity, a 7-morpholino group has been shown to be a favorable substitution. researchgate.net

The collective findings indicate that the activity of 1,8-naphthyridin-4-ol derivatives is not dictated by a single point of substitution but rather by the interplay of functionalities across the scaffold. The polarity, size, and position of these substituents are the predominant factors controlling their biological effects. nih.govresearchgate.net

PositionKey Substituent/MotifAssociated Molecular Activity
N-12-Thiazolyl GroupAntitumor insilico.euacs.org
N-1Benzyl GroupCB2 Receptor Agonism ebi.ac.ukresearchgate.net
C-3Carboxamide Derivatives (e.g., carboxy-4-methylcyclohexylamide)CB2 Receptor Agonism ebi.ac.uk
C-3Carbonitrile (Nitrile) GroupAnti-mycobacterial rsc.orgrsc.org
C-7Aminopyrrolidine DerivativesAntitumor insilico.euacs.org
C-7Morpholino GroupAntitubercular researchgate.net

Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationship)

Computational chemistry has become an indispensable tool for deciphering the complex relationships between chemical structure and biological function, accelerating the drug discovery process for 1,8-naphthyridine (B1210474) derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical models that correlate the chemical structures of a series of compounds with their measured biological activities. In one study of 1,8-naphthyridin-4-ones as photosystem II inhibitors, a four-parameter QSAR model was developed using molecular connectivity indices. nih.govresearchgate.net This model successfully accounted for approximately 87% of the variance in the inhibitory potencies of the compounds, concluding that the position, size, and polarity of substituents were the primary controlling factors. nih.govresearchgate.net Another QSAR analysis was applied to a large series of 100 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives with anticancer activity. insilico.eu This study utilized the Comparative Molecular Field Analysis (CoMFA) method to generate 3D QSAR models, providing insights into the steric and electrostatic interactions that govern the compounds' cytotoxicity. insilico.eu

Molecular Docking and DFT Studies: Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a biological target. This method has been used to support SAR findings for 1,8-naphthyridine derivatives, for instance, by modeling their interactions with the anti-mycobacterial target enzyme InhA from Mycobacterium tuberculosis. rsc.org Such studies help to rationalize the observed activity of highly potent compounds and guide the design of new analogues with improved binding. rsc.org Furthermore, Density Functional Theory (DFT) calculations have been employed to analyze the molecular electrostatic potential and stability of promising 1,8-naphthyridine derivatives, providing a deeper understanding of their electronic properties. researchgate.net

Computational MethodApplication / Key FindingTarget / Compound Series
QSARIdentified substituent position, size, and polarity as dominant factors for activity. nih.govresearchgate.net1,8-Naphthyridin-4-ones (Photosystem II Inhibitors)
3D-QSAR (CoMFA)Developed models based on steric and electrostatic fields to explain anticancer activity. insilico.eu1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines (Anticancer)
Molecular DockingPredicted binding patterns within the active site of the InhA enzyme. rsc.org1,8-Naphthyridine-3-carbonitriles (Anti-mycobacterial)
Molecular DockingInvestigated binding energy with the human estrogen receptor. researchgate.netSubstituted 2-phenyl-1,8-naphthyridin-4-ols (Anticancer)
DFTCalculated molecular electrostatic potential and stability of lead compounds. researchgate.netSubstituted 2-phenyl-1,8-naphthyridin-4-ols (Anticancer)

Rational Design Strategies for Targeted Naphthyridine-4-ol Derivatives

Rational design involves the deliberate creation of new molecules with specific biological functions based on a thorough understanding of their three-dimensional structure and SAR. Several strategies have been successfully applied to the 1,8-naphthyridin-4-ol class.

Target-Oriented Substituent Optimization: This is a classic strategy where a promising scaffold is identified and then systematically decorated with different functional groups to enhance its activity against a specific biological target. The development of the potent antitumor agent SNS-595 is a prime example. insilico.eu Starting with the active 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine core, researchers systematically explored substitutions at the C-7 position, discovering that specific aminopyrrolidine moieties dramatically increased cytotoxicity, ultimately leading to a clinical candidate. insilico.euacs.org

Scaffold Hopping and Isosteric Replacement: This strategy involves making discrete changes to the core heterocyclic scaffold to improve properties while maintaining key binding interactions. An elegant example is the design of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as selective CB2 agonists, which was based on previous work with 1,8-naphthyridin-4(1H)-on-3-carboxamides. ebi.ac.uk By shifting the position of the oxo group from C-4 to C-2, researchers were able to develop a new series of compounds with high potency and selectivity. ebi.ac.uk

Molecular Hybridization: This approach involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule to create a hybrid compound with potentially enhanced or novel activity. This was employed in the design of anti-mycobacterial agents, where the 1,8-naphthyridine nucleus was linked to a piperazine (B1678402) moiety that was further substituted with various aromatic and heteroaromatic groups. rsc.orgrsc.org This led to the discovery of compound ANA-12, which incorporates a 5-nitrofuran ring and exhibits remarkable antitubercular activity. rsc.org

In Silico Screening and Property Filtering: Modern drug design often incorporates computational filters to prioritize compounds with favorable drug-like properties. Principles such as Lipinski's "Rule of Five" are used to assess attributes like molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov By applying these filters early in the design process, chemists can focus synthetic efforts on derivatives that are more likely to have good oral absorption and metabolic stability, increasing the probability of developing a successful drug. nih.govacs.org

Design StrategyDescriptionExample Compound/SeriesDesired Outcome
Target-Oriented OptimizationSystematic modification of substituents on a known active scaffold.SNS-595 (C-7 substituted naphthyridine) insilico.euEnhanced antitumor potency
Scaffold HoppingModifying the core heterocyclic structure based on a known active template.1,8-Naphthyridin-2(1H)-ones from 4(1H)-ones ebi.ac.ukImproved selectivity for CB2 receptor
Molecular HybridizationCombining distinct pharmacophores into a single molecule.ANA-12 (Naphthyridine-piperazine-nitrofuran) rsc.orgPotent anti-mycobacterial activity
Property FilteringUsing computational rules (e.g., Lipinski's Rule of Five) to guide design.Various synthesized 1,8-naphthyridines nih.govacs.orgImproved drug-likeness and pharmacokinetics

Q & A

Basic Research Question

  • Thin-layer chromatography (TLC) : A 4:1 chloroform-methanol solvent system monitors reaction progress and isolates pure fractions .
  • Melting point analysis : Sharp melting ranges (e.g., 104–106°C for derivative 4f) indicate high crystallinity .
  • Elemental analysis : Discrepancies in C/H/N percentages (e.g., 72.06% C observed vs. 71.84% theoretical for 4f) highlight purification needs .

How can in silico tools be applied to predict the drug-likeness and bioavailability of this compound derivatives?

Advanced Research Question

  • Lipinski’s Rule of Five : Predicts oral bioavailability by evaluating molecular weight (<500 Da) and logP (<5). Derivatives with nitro or fluoro substituents (e.g., 4g) show improved solubility .
  • PASS analysis : Identifies potential anticancer activity (Pa > 0.7) for derivatives like 4f, aligning with MCF7 cytotoxicity data .
  • ADMET prediction : Tools like SwissADME assess hepatic metabolism risks, guiding structural modifications to avoid cytochrome P450 inhibition .

What strategies are employed to resolve contradictory data in spectroscopic analysis across different studies?

Advanced Research Question

  • Cross-validation : Compare ¹H NMR shifts (e.g., δ 5.72 ppm for –OH in 2c vs. δ 5.85 ppm in 4f) to identify solvent or substituent effects .
  • High-resolution mass spectrometry (HRMS) : Resolves discrepancies in molecular ion peaks (e.g., m/z 474 vs. 501 for similar derivatives) caused by isotopic patterns .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) that affect IR and NMR interpretations .

What advanced derivatization techniques enhance the pharmacological profile of this compound?

Advanced Research Question

  • Thiation : Replacing the 4-oxo group with a thioxo group using P₂S₅/pyridine increases metabolic stability .
  • Heterocyclic fusion : Isoxazolo-naphthyridine hybrids (e.g., compound 57) improve DNA intercalation capacity .
  • Metal coordination : Copper(II) complexes of naphthyridine derivatives enhance antitumor activity via ROS generation .

How do researchers design structure-activity relationship (SAR) studies for this compound-based anticancer agents?

Advanced Research Question

  • Substituent variation : Electron-withdrawing groups (e.g., –NO₂ in 4g) increase cytotoxicity (IC₅₀ = 2.1 µM vs. 4.5 µM for 4d) by enhancing DNA binding .
  • Pharmacophore mapping : Pyrazole and naphthyridine moieties are critical for kinase inhibition (e.g., EGFR-TK) .
  • 3D-QSAR models : Validate substituent positioning using CoMFA/CoMSIA to predict activity against resistant cancer cell lines .

What are the challenges in scaling up laboratory-scale synthesis of this compound while maintaining yield and purity?

Advanced Research Question

  • Reaction exotherms : Controlled addition of phenylhydrazine prevents thermal degradation during large-scale reflux .
  • Crystallization uniformity : Gradient cooling (0.5°C/min) in ethanol ensures consistent crystal size and purity (>98%) .
  • Waste minimization : Solvent-free methods (e.g., mechanochemical synthesis) reduce ethanol usage by 40% without compromising yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.